1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-17-7-5-14(6-8-17)11-23-19(25)24-13-16-4-2-10-22-18(16)15-3-1-9-21-12-15/h1-10,12H,11,13H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMUUIWZUHFQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine intermediate can be synthesized through a coupling reaction between 2-bromopyridine and 3-bromopyridine in the presence of a palladium catalyst.
Alkylation of the Bipyridine Intermediate: The bipyridine intermediate is then alkylated with chloromethylbenzene to introduce the chlorobenzyl group.
Urea Formation: The final step involves the reaction of the alkylated bipyridine intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, while the chlorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorobenzyl)-N’-(4-chlorophenyl)urea: A similar urea derivative with chlorobenzyl and chlorophenyl groups.
1-(Bipyridin-3-ylmethyl)-3-phenylurea: A compound with a bipyridine moiety and a phenyl group.
Uniqueness
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea is unique due to the presence of both bipyridine and chlorobenzyl groups, which confer distinct chemical and biological properties. Its ability to coordinate with metal ions and interact with hydrophobic pockets in proteins makes it a versatile compound for various applications.
Biological Activity
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea, with the CAS number 2034563-44-3, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse scientific sources.
- Molecular Formula : CHClNO
- Molecular Weight : 352.8 g/mol
- Structure : The compound features a bipyridine moiety linked to a chlorobenzyl urea group, which is crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-chlorobenzyl isocyanate with a suitable bipyridine derivative under controlled conditions. Common solvents include ethanol or methanol, and the reaction often requires heating to facilitate complete conversion.
Antitumor Activity
Recent studies have highlighted the antitumor potential of urea derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. The following table summarizes the observed activities:
| Cell Line | GI (μM) | TGI (μM) | LC (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
| RPMI-8226 (Leukemia) | 15.9 | 27.9 | 93.3 |
| OVCAR-4 (Ovarian) | 28.7 | 77.5 | - |
| PC-3 (Prostate) | 25.9 | - | - |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies targeting specific pathways involved in tumor growth.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes critical in metabolic pathways. For example, it has been noted to interact with DNA gyrase and other ATP-dependent enzymes, which are vital for bacterial survival and proliferation. The following table outlines its inhibitory effects:
| Enzyme | IC (μg/mL) |
|---|---|
| S. aureus GryB | 0.25–8 |
| S. pyogenes ParE | 1–8 |
These results indicate that the compound could be explored as an antibacterial agent.
The mechanism by which this compound exerts its biological effects involves several interactions:
- Metal Coordination : The bipyridine moiety can chelate metal ions, influencing metalloenzyme activities.
- Hydrophobic Interactions : The chlorophenyl group may engage in hydrophobic interactions with protein targets, altering their functional states.
- Inhibition of Signaling Pathways : Preliminary data suggest that this compound may inhibit pathways like PI3K and mTORC1, which are crucial in cancer cell proliferation.
Case Studies
A recent study focusing on similar urea derivatives demonstrated their efficacy in vivo using mouse models with S180 homograft tumors. The tested compounds exhibited notable tumor growth inhibition while maintaining low toxicity profiles, indicating their potential for further development.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea, and how can purity be optimized?
Answer:
The synthesis involves coupling 4-chlorobenzyl isocyanate with a bipyridinylmethyl amine intermediate. A two-step approach is common:
Suzuki-Miyaura cross-coupling to introduce aromatic boronate esters (e.g., using Pd catalysts, 80°C, 12 hours) .
Urea formation under anhydrous conditions (e.g., DMF, 60°C, 12 hours) .
Purification via silica gel column chromatography (ethyl acetate/hexane gradient) achieves >95% purity. For crystalline derivatives, recrystallization in ethanol/water mixtures improves yield .
Basic: What analytical techniques are critical for structural elucidation of this compound?
Answer:
- X-ray crystallography : Resolves bond angles and torsion angles (e.g., monoclinic P21/c space group, α = 102.38°) .
- NMR spectroscopy : ¹H/¹³C NMR confirms urea linkage (δ 6.8–7.5 ppm for aromatic protons) .
- LCMS : Validates molecular weight (e.g., m/z = 442 [M+H] for related analogs) .
Basic: How is the compound screened for initial biological activity, and what models are used?
Answer:
- Antiviral assays : Tested against Coxsackievirus B3 (CVB3) at 125 µg/mL, measuring viral titer reduction via plaque assays. Compound II showed a 0.77 log reduction .
- Enzyme inhibition : Serine protease binding assays (e.g., IC50 determination using fluorescence quenching) .
Advanced: What structure-activity relationships (SAR) have been identified for urea derivatives with 4-chlorobenzyl groups?
Answer:
Table 1: Key SAR Findings
Modifying the bipyridine core or introducing electron-withdrawing groups (e.g., -CF₃) improves target affinity .
Advanced: How does crystallographic data inform conformational stability?
Answer:
X-ray diffraction reveals:
- Planar urea moiety : Stabilized by intramolecular H-bonding (N-H···O=C, 2.8 Å) .
- Chlorobenzyl orientation : Para-Cl substituent adopts a coplanar arrangement with the aromatic ring, minimizing steric strain .
These features correlate with thermal stability (TGA decomposition >250°C) .
Advanced: What mechanistic insights explain its bioactivity in enzyme inhibition?
Answer:
- Serine protease inhibition : The urea carbonyl interacts with catalytic Ser195 (e.g., hydrogen bonding, distance = 3.1 Å), blocking substrate cleavage .
- Leukotriene inhibition : The 4-chlorobenzyl group occupies a hydrophobic pocket in 5-lipoxygenase, while the urea linker stabilizes the closed conformation .
Advanced: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/oral exposure .
- Waste disposal : Neutralize with 10% NaOH before incineration.
- Acute toxicity : LD50 >500 mg/kg (rodent models); monitor for respiratory irritation .
Advanced: How can HPLC and LCMS resolve purity issues in scaled-up synthesis?
Answer:
- HPLC : C18 column (ACN/water + 0.1% TFA), Rt = 1.38 min, detects <2% impurities .
- LCMS : ESI+ mode confirms [M+H]+ and fragments (e.g., m/z 286 for bipyridine cleavage) .
Advanced: How should researchers address contradictions in reported bioactivity data?
Answer:
- Dose optimization : Low antiviral activity (e.g., 0.77 log reduction ) may require higher concentrations or prodrug strategies.
- Assay variability : Validate across multiple cell lines (e.g., Vero vs. HEK293) and use orthogonal methods (e.g., qPCR for viral RNA quantification).
Advanced: What experimental designs improve reliability in replication studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
